N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)13-16-18-19-17-13/h1-9H,(H,15,20)(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVDGKYGPZIYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Benzamide Core
Positional Isomers (Para vs. Meta Tetrazole)
- N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives (e.g., compounds 56 and 63 in ):
- However, this positioning may improve solubility due to altered hydrogen-bonding capacity .
Functional Group Variations
- Trifluoromethyl Derivatives :
- N-[3-(1H-Tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide (DN6) :
- The electron-withdrawing trifluoromethyl group increases lipophilicity (logP = 3.12), enhancing membrane permeability .
- 3-Fluoro-N-[(1R,3S)-3-(1H-tetrazol-5-yl)-2,3-dihydro-1H-inden-1-yl]benzamide :
- Fluorine substitution improves metabolic stability and receptor binding specificity .
GPR35 Agonists
- N-[2-(1H-Tetrazol-5-yl)phenyl]-4-methoxybenzamide (56) :
- N-[3-(1H-Tetrazol-5-yl)phenyl]benzamide: Limited direct GPR35 data, but structural analogs suggest moderate activity due to less optimal tetrazole positioning.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C14H11N5O | 281.27 | 2.45 | 89.2 | Tetrazole (meta) |
| DN3 (Dimethylaminomethyl derivative) | C17H18N6O | 334.37 | 1.98 | 78.9 | Dimethylaminomethyl (ortho) |
| DN6 (Trifluoromethyl derivative) | C15H10F3N5O | 357.27 | 3.12 | 89.2 | Trifluoromethyl (meta) |
| Compound 56 (GPR35 agonist) | C23H18N4O2S | 414.49 | 3.45 | 95.3 | Bromo, methoxy (para) |
Druglikeness and ADME Profiles
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(1H-tetrazol-5-yl)phenyl]benzamide derivatives?
- Methodology : The synthesis typically involves a two-step approach:
Cyanophenyl intermediate formation : Reacting 2-cyanophenyl derivatives with benzoyl chloride in pyridine to form N-(2-cyanophenyl)benzamide precursors.
[3+2] Cycloaddition : Treating the cyanophenyl intermediate with sodium azide (NaN₃) and AlCl₃ in tetrahydrofuran (THF) at 90°C for 5 hours to introduce the tetrazole ring. Yields range from 69–91% .
- Key considerations : Solvent purity, reaction temperature control, and azide handling safety protocols.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing tetrazole protons from benzamide aromatic signals).
- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and tetrazole N-H/N-N vibrations (~3400 cm⁻¹).
- X-ray Crystallography : Resolves 3D structure, including bond angles and intermolecular interactions (e.g., π-stacking in MOF applications) .
- Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N/O ratios .
Q. What are the primary biological targets of this compound derivatives?
- GPR35 Agonism : Modulates G protein-coupled receptor 35 (GPR35), implicated in inflammatory and metabolic diseases. Potency is assessed via dynamic mass redistribution (DMR) assays (IC₅₀ values as low as 0.01 μM) .
- Enzyme Inhibition : Targets beta-lactamases (e.g., CTX-M-14) and serine hydrolases, with structural insights from X-ray co-crystallography .
- Antiallergic Activity : Blocks histamine release in passive cutaneous anaphylaxis models via electrophilic interactions .
Advanced Research Questions
Q. How to design Structure-Activity Relationship (SAR) studies for GPCR-targeted derivatives?
- Substituent variation : Introduce electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups at the benzamide para-position to modulate receptor binding .
- Bioisosteric replacement : Replace tetrazole with carboxylate or sulfonamide groups to compare potency and solubility.
- Assay selection : Use DMR assays for real-time GPCR activity profiling and surface plasmon resonance (SPR) for binding kinetics .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict ligand-receptor interactions and guide synthesis .
Q. How to resolve discrepancies in reported biological activity across studies?
- Parameter standardization : Ensure consistent assay conditions (e.g., cell line, buffer pH, incubation time). For example, DMR assay results vary with cell confluency and receptor density .
- Orthogonal validation : Confirm activity via complementary assays (e.g., cAMP accumulation for GPCRs or enzymatic inhibition kinetics).
- Purity verification : Use HPLC (>95% purity) and mass spectrometry to rule out impurities or degradation products .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) and slow evaporation techniques to grow single crystals.
- Co-crystallization additives : Use small molecules (e.g., glycerol) or metal ions (e.g., Cd²⁺ in MOFs) to stabilize crystal lattices .
- Refinement tools : Apply SHELX programs for high-resolution data processing, particularly SHELXL for small-molecule refinement and SHELXE for phase extension in twinned crystals .
Q. How to evaluate non-pharmacological applications, such as metal-organic frameworks (MOFs)?
- Ligand design : Incorporate the tetrazole-benzamide moiety as a ditopic linker for Cd²⁺ or Zn²⁺ coordination, enabling luminescent or catalytic properties .
- Characterization : Use thermogravimetric analysis (TGA) to assess thermal stability (>300°C) and fluorescence titration for nitroaromatic sensing (detection limit: 42.84 ppb for TNP) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
